8-Acetonyldihydronitidine
Overview
Description
8-Acetonyldihydronitidine is a benzophenanthridine alkaloid derived from the plant Toddalia asiatica. This compound has garnered attention due to its significant biological activities, including antibacterial, antifungal, and antitumor properties .
Mechanism of Action
Target of Action
The primary target of 8-Acetonyldihydronitidine (8-AHN) is the p53 protein . The p53 protein plays a central role in preventing cancer formation, thus, it is often referred to as the “guardian of the genome”. It contributes to cancer prevention by inducing cell cycle arrest and apoptosis when DNA damage is detected .
Mode of Action
8-AHN interacts with its target, p53, by inducing its expression and enhancing its transcriptional activity . This interaction leads to the elevation of the expression of p53 target genes, including p21, FAS, and BAX . As a result, the level of activated caspase-3 increases, leading to apoptosis, and the levels of cyclin B and cyclin A decrease, leading to cell cycle arrest .
Biochemical Pathways
The biochemical pathways affected by 8-AHN primarily involve the p53 signaling pathway . The activation of p53 leads to the transcription of several downstream genes that are involved in cell cycle arrest and apoptosis. Specifically, the upregulation of p21 inhibits cyclin-dependent kinases, leading to cell cycle arrest. The upregulation of FAS and BAX leads to the activation of caspase-3, which plays a vital role in the execution-phase of cell apoptosis .
Result of Action
The activation of p53 by 8-AHN results in significant inhibition of the proliferation of human colorectal cell lines . This is achieved through the induction of G2/M cell cycle arrest and apoptosis . In vivo experiments have shown that 8-AHN significantly suppresses the growth of HCT116 xenograft tumors, associated with proliferation suppression and apoptosis induction in tumor tissues .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetonyldihydronitidine involves several steps, typically starting from nitidine. One common method includes the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline serving as a ligand and proton source . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is scaled up by optimizing reaction conditions, solvent use, and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 8-Acetonyldihydronitidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Comparison with Similar Compounds
8-Acetonyldihydronitidine is unique among benzophenanthridine alkaloids due to its specific acetonyldihydro substitution. Similar compounds include:
- 8-Acetonyldihydroavicine
- Dihydronitidine
- Oxynitidine
- Decarine
- Skimmianine
- N-methylflindersine
These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, dihydronitidine and oxynitidine also exhibit antibacterial and antifungal properties, but their antitumor activities and mechanisms of action may vary .
Properties
IUPAC Name |
1-(2,3-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-13(26)7-19-18-11-21(28-4)20(27-3)10-17(18)15-6-5-14-8-22-23(30-12-29-22)9-16(14)24(15)25(19)2/h5-6,8-11,19H,7,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYNXAXGZUKQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2=CC(=C(C=C2C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345815 | |
Record name | 1-(2,3-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80330-39-8 | |
Record name | 1-(2,3-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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